3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Overview
Description
3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound characterized by its unique tricyclic structure and the presence of a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps. One common method includes the reaction of a chlorophenylamine derivative with a triazinyl compound under controlled conditions. The reaction typically requires the use of solvents such as methanol or acetic acid and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
11-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one: This compound has a similar tricyclic structure but with an ethoxy group instead of a piperidinyl group.
11-(6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-chloro-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one: This derivative contains a dimethoxyphenyl group, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 3-{4-[(4-CHLOROPHENYL)AMINO]-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
11-[4-(4-chloroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN7O/c26-19-7-9-20(10-8-19)27-23-28-24(31-11-2-1-3-12-31)30-25(29-23)32-14-17-13-18(16-32)21-5-4-6-22(34)33(21)15-17/h4-10,17-18H,1-3,11-16H2,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYBVPBEQFEVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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